N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1,2,3,4-tetrahydroquinoline-8-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains a tetrahydroquinoline group, a pyridine group, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinoline and pyridine groups suggests that this compound could have interesting structural features, such as aromaticity and potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group could participate in various reactions, such as hydrolysis or condensation . The pyridine group could act as a base or a nucleophile in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could make this compound polar and potentially soluble in water . The tetrahydroquinoline group could contribute to the compound’s stability and rigidity .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis, and studying its properties in more detail. For example, if this compound shows promising activity as a drug, future research could focus on optimizing its potency, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-22(2)17-14(8-5-11-20-17)12-21-18(23)15-9-3-6-13-7-4-10-19-16(13)15/h3,5-6,8-9,11,19H,4,7,10,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSYTEODTJKRFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)C2=CC=CC3=C2NCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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